![molecular formula C12H9F3N2O2 B1423388 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide CAS No. 62004-05-1](/img/structure/B1423388.png)
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide
描述
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol. This compound is a derivative of Leflunomide, an immunosuppressive drug used to treat rheumatoid arthritis. It inhibits the proliferation of T and B cells, primarily through its active metabolite.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide typically involves the following steps:
Condensation Reaction: The starting materials, such as cyanoacetamide and trifluoromethylphenyl acetic acid, undergo a condensation reaction in the presence of a strong base like sodium ethoxide.
Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the hydroxyl group.
Amidation: Finally, the compound is subjected to amidation using trifluoromethylphenyl isocyanate to form the target molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyano group to a carboxylic acid.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products vary depending on the substituent introduced.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- CAS Number : 63927-51-5
- Density : Approximately 1.4 g/cm³
- Boiling Point : 405.5 °C at 760 mmHg
- Flash Point : 199.1 °C
Immunosuppressive Activity
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is recognized for its immunosuppressive properties, making it a candidate for the treatment of autoimmune diseases. It inhibits the proliferation of T and B lymphocytes, which are crucial in the immune response. The mechanism of action is primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, thus affecting nucleotide availability for lymphocyte proliferation .
Antirheumatic Properties
This compound has been explored for its potential as an antirheumatic agent. Its ability to modulate immune responses positions it as a therapeutic option for conditions such as rheumatoid arthritis, where excessive immune activity leads to joint damage .
Cancer Research
Recent studies have highlighted the role of this compound in cancer therapy, particularly in targeting hematologic malignancies. It has been shown to inhibit the growth of certain cancer cells by interfering with pathways that promote cell survival and proliferation . For instance, its relationship with Leflunomide suggests potential applications in treating cancers associated with Epstein-Barr virus (EBV), which can induce lymphoproliferative disorders .
Case Study 1: Dihydroorotate Dehydrogenase Inhibition
A study investigated the effects of this compound on DHODH activity. The results indicated a significant reduction in enzyme activity, correlating with decreased proliferation rates of lymphocytes in vitro. This study supports the compound's role as a therapeutic agent in autoimmune conditions by demonstrating its ability to modulate immune cell function .
Case Study 2: Anti-Cancer Properties
In another research effort, the compound was tested against various cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in certain malignant cells. The study concluded that further investigation into its mechanism could lead to new cancer treatment protocols .
作用机制
The compound exerts its effects through the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This inhibition leads to a decrease in the proliferation of T and B cells, which is beneficial in treating autoimmune conditions.
相似化合物的比较
Leflunomide: The parent compound from which this derivative is made.
Methotrexate: Another immunosuppressive drug used in the treatment of rheumatoid arthritis.
Sulfasalazine: A disease-modifying antirheumatic drug (DMARD).
Uniqueness: 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is unique due to its trifluoromethyl group, which enhances its metabolic stability and potency compared to similar compounds.
生物活性
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, commonly referred to as Teriflunomide, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- CAS Number : 63927-51-5
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 405.5 ± 45.0 °C at 760 mmHg
- Flash Point : 199.1 ± 28.7 °C
Teriflunomide functions primarily as an immunomodulatory agent. It inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines. By doing so, it reduces the proliferation of activated lymphocytes, thereby modulating immune responses.
Anticancer Activity
Research has indicated that Teriflunomide exhibits anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies show that Teriflunomide can induce apoptosis in cancer cell lines, including those resistant to conventional therapies.
- IC₅₀ Values : In various studies, Teriflunomide has demonstrated IC₅₀ values ranging from 1.32 μM to 15 nM against different cancer cell lines, indicating potent cytotoxicity and effectiveness in inhibiting tumor growth .
Case Study: Multiple Sclerosis Treatment
Teriflunomide is clinically approved for the treatment of multiple sclerosis (MS). Its efficacy in reducing relapse rates in MS patients has been well-documented:
- Clinical Trials : Phase III clinical trials have shown that patients treated with Teriflunomide experienced a significant reduction in relapse rates compared to placebo groups .
- Safety Profile : The compound's safety profile includes common side effects such as liver enzyme elevations and gastrointestinal disturbances but is generally well-tolerated.
Comparative Efficacy
The following table summarizes the comparative efficacy of Teriflunomide against other standard treatments for multiple sclerosis:
Treatment | Efficacy (Relapse Rate Reduction) | Common Side Effects |
---|---|---|
Teriflunomide | ~30% reduction | Liver enzyme elevation, nausea |
Fingolimod | ~54% reduction | Bradycardia, hypertension |
Natalizumab | ~68% reduction | Infusion reactions, PML risk |
属性
IUPAC Name |
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZHNQIBVHDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。